(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring a 4-methylthiophene moiety linked via a carbonyl group to a pyrrolidine ring substituted with a quinolin-2-yloxy group.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-10-17(24-12-13)19(22)21-9-8-15(11-21)23-18-7-6-14-4-2-3-5-16(14)20-18/h2-7,10,12,15H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNBLIXGVNPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a methylthiophene moiety, a quinoline ring, and a pyrrolidine structure, which contribute to its diverse biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Pyrrolidine derivatives | Varying temperatures |
| 2 | Cyclization | Quinoline derivatives | Controlled atmosphere |
| 3 | Condensation | Aldehydes or ketones | Solvent-dependent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes.
Recent studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial-dependent pathways. It appears to inhibit key proteins involved in cell cycle regulation, such as CDK1, leading to G2/M phase arrest in various leukemia cell lines .
Pharmacological Effects
The compound has been investigated for several pharmacological effects:
Case Studies
Several case studies have explored the biological effects of related compounds:
- Growth Inhibition in Leukemia Cells : A study on a derivative demonstrated significant apoptosis induction in HL-60 cells via caspase activation pathways. The treatment resulted in increased reactive oxygen species (ROS) production and modulation of AKT signaling pathways .
- PCSK9 Inhibition : Although not directly involving this compound, related quinoline derivatives have shown promise in inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for lipid metabolism . This suggests potential applications in hyperlipidemia treatment.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyridine-based | Anticancer |
| Compound B | Quinoline-based | Antimicrobial |
| This compound | Methylthiophene + Quinoline + Pyrrolidine | Anticancer, Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
Key analogues identified from the evidence include:
Key Comparative Insights
Aromatic Substituents
- In contrast, the chlorophenyl-methylthio-thiophene in introduces a bulky, electron-withdrawing substituent, which may affect receptor binding kinetics .
- The quinolin-2-yloxy group in the target compound is shared with Compound 15 , but the latter’s difluoropiperidine ring introduces conformational rigidity and metabolic resistance due to fluorine’s inductive effects.
Heterocyclic Core Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
